molecular formula C27H34O4 B14183419 Di-tert-butyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate CAS No. 849473-33-2

Di-tert-butyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate

Cat. No.: B14183419
CAS No.: 849473-33-2
M. Wt: 422.6 g/mol
InChI Key: VHFZDEDUOLZLMV-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate is a chemical compound with the molecular formula C27H32Br2O4 and a molecular weight of 580.34858 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with tert-butyl groups and propanoate esters. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate typically involves the reaction of fluorene derivatives with tert-butyl propanoate under specific conditions. One common method includes the bromination of fluorene to form 2,7-dibromo-9H-fluorene, followed by esterification with tert-butyl propanoate . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate include:

Uniqueness

What sets Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate apart is its specific substitution pattern on the fluorene core, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .

Properties

CAS No.

849473-33-2

Molecular Formula

C27H34O4

Molecular Weight

422.6 g/mol

IUPAC Name

tert-butyl 3-[9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate

InChI

InChI=1S/C27H34O4/c1-25(2,3)30-23(28)15-17-27(18-16-24(29)31-26(4,5)6)21-13-9-7-11-19(21)20-12-8-10-14-22(20)27/h7-14H,15-18H2,1-6H3

InChI Key

VHFZDEDUOLZLMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC(=O)OC(C)(C)C

Origin of Product

United States

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